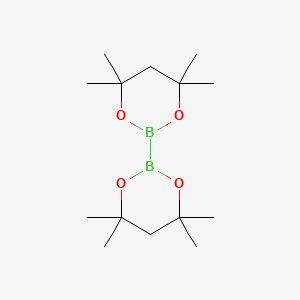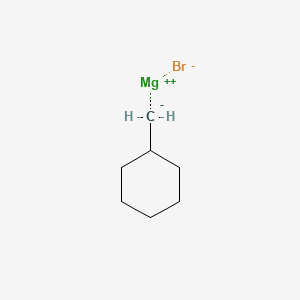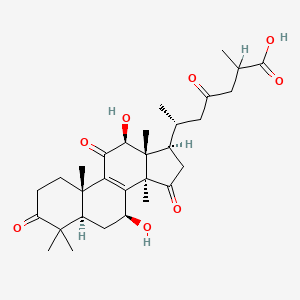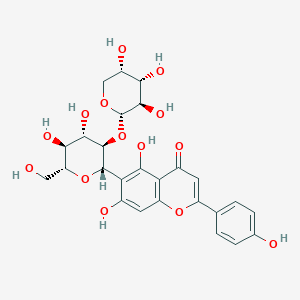
(1,3-Dioxan-2-ylethyl)ZINC bromide
Descripción general
Descripción
“(1,3-Dioxan-2-ylethyl)ZINC bromide” is a pharmaceutically synthesized compound that can be used in the research of anti-inflammatory and anti-cancer drugs . It has a CAS Number of 307531-82-4 and a molecular weight of 260.45 .
Molecular Structure Analysis
The IUPAC name of this compound is zinc (II) 2- (1,3-dioxan-2-yl)ethan-1-ide bromide . The InChI code is 1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 .Physical And Chemical Properties Analysis
“(1,3-Dioxan-2-ylethyl)ZINC bromide” is stored at a temperature between 28 C . It has a molecular weight of 260.45 .Aplicaciones Científicas De Investigación
Organic Synthesis
(1,3-Dioxan-2-ylethyl)ZINC bromide: is often used in organic synthesis as a reagent for the introduction of the 1,3-dioxan-2-ylethyl group. This moiety can be a protective group for aldehydes and ketones, which can be later removed under mild conditions .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for the synthesis of various pharmaceuticals. Its role in the formation of Zinc-mediated compounds is crucial, especially in the development of new drugs with potential therapeutic applications .
Polymer Chemistry
The zinc component of (1,3-Dioxan-2-ylethyl)ZINC bromide can act as a catalyst in polymerization reactions. It can help in creating polymers with specific properties, such as increased durability or flexibility .
Material Science
In material science, this compound can be used to modify the surface properties of materials. For instance, it can be applied to create hydrophobic coatings or to enhance the adhesion of certain coatings to a substrate .
Catalysis
(1,3-Dioxan-2-ylethyl)ZINC bromide: can be utilized as a catalyst or a catalyst precursor in various chemical reactions, including those that are important for industrial processes .
Nanotechnology
This compound has potential applications in nanotechnology, particularly in the synthesis of zinc oxide nanoparticles, which have various uses in electronics, sensors, and as antibacterial agents .
Agricultural Chemistry
In agricultural chemistry, (1,3-Dioxan-2-ylethyl)ZINC bromide could be explored for the synthesis of agrochemicals that require zinc or bromide for their biological activity .
Environmental Science
Lastly, the compound’s role in environmental science could involve the remediation of heavy metal contamination, where the zinc component could potentially help in stabilizing contaminated soils .
Safety and Hazards
Propiedades
IUPAC Name |
bromozinc(1+);2-ethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTXXOLEYMBUCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxan-2-ylethyl)ZINC bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)








![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)

